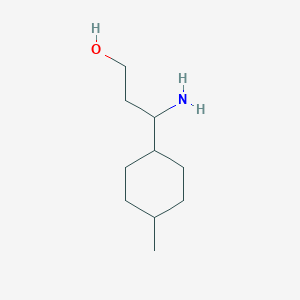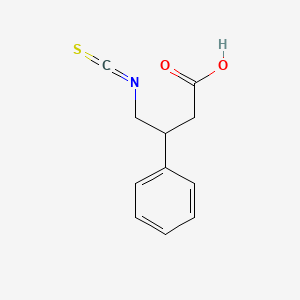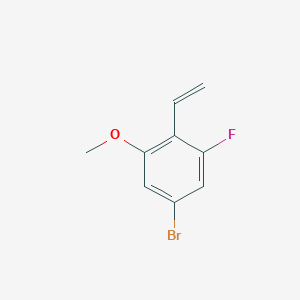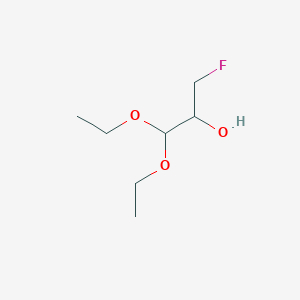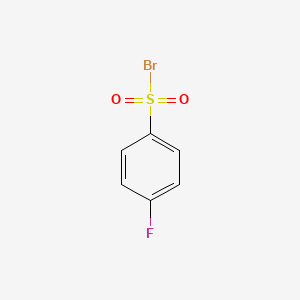
4-Fluorobenzene-1-sulfonylbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzene-1-sulfonylbromide is an organic compound with the molecular formula C6H4BrFO2S. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a sulfonyl bromide group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzene-1-sulfonylbromide typically involves the sulfonation of 4-fluorobenzene followed by bromination. One common method is as follows:
Sulfonation: 4-Fluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group, forming 4-fluorobenzenesulfonic acid.
Bromination: The resulting 4-fluorobenzenesulfonic acid is then reacted with phosphorus tribromide (PBr3) or bromine (Br2) to replace the hydroxyl group with a bromine atom, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzene-1-sulfonylbromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines (RNH2) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfides, thiols, sulfonic acids, and sulfonates.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzene-1-sulfonylbromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl and fluorine groups into molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluorobenzene-1-sulfonylbromide involves its reactivity with nucleophiles and electrophiles. The sulfonyl bromide group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the sulfonyl group.
4-Fluorobenzenesulfonyl chloride: Similar but contains a chlorine atom instead of bromine.
4-Fluorobenzenesulfonic acid: Similar but lacks the bromine atom.
Uniqueness
4-Fluorobenzene-1-sulfonylbromide is unique due to the presence of both fluorine and sulfonyl bromide groups, which confer distinct reactivity and properties. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C6H4BrFO2S |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
4-fluorobenzenesulfonyl bromide |
InChI |
InChI=1S/C6H4BrFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H |
InChI-Schlüssel |
ULKSBNNXKJWYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
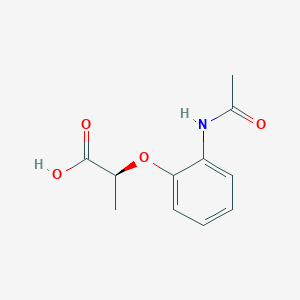
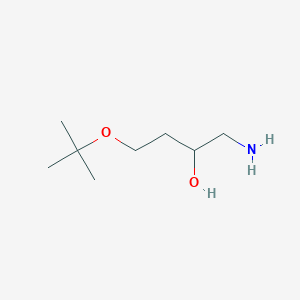



![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
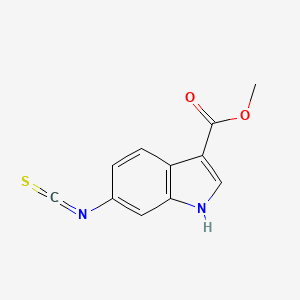
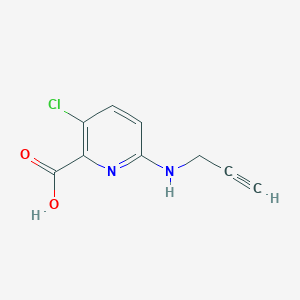
aminehydrochloride](/img/structure/B13621268.png)
